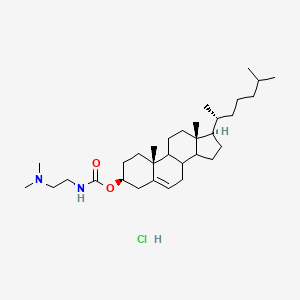
Cholesteryl3beta-N-(dimethylaminoethyl)carbamatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride is a cationic cholesterol derivative known for its role in gene delivery and nucleic acid transfer. This compound forms liposomes with L-α-phosphatidylethanolamine, dioleoyl, which efficiently transfect mammalian cell lines . It has been used as a bilayer-membrane stabilizer and for nucleic acid transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride involves the reaction of cholesterol with N,N-dimethylaminoethyl carbamate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cholesterol backbone.
Reduction: This reaction can reduce any oxidized forms back to their original state.
Substitution: This reaction can replace the dimethylaminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cholesteryl ketones, while substitution reactions can yield various cholesteryl derivatives .
Scientific Research Applications
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride involves its ability to form cationic liposomes with L-α-phosphatidylethanolamine, dioleoyl. These liposomes can encapsulate nucleic acids and facilitate their entry into mammalian cells. The cationic nature of the compound allows it to interact with the negatively charged cell membrane, promoting endocytosis and subsequent release of the nucleic acids into the cytoplasm .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl N-(2-dimethylaminoethyl)carbamate: Another cationic cholesterol derivative used for similar applications.
DC-Cholesterol HCl: A hydrochloride salt form of a similar compound.
Cholesteryl hemisuccinate: Used in liposomal formulations but lacks the cationic nature.
Uniqueness
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride is unique due to its high efficiency in transfecting mammalian cell lines and its ability to form stable liposomes. Its cationic nature enhances its interaction with cell membranes, making it a valuable tool in gene delivery and nucleic acid transfer .
Properties
Molecular Formula |
C32H57ClN2O2 |
|---|---|
Molecular Weight |
537.3 g/mol |
IUPAC Name |
[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H/t23-,25+,26?,27-,28?,29?,31+,32-;/m1./s1 |
InChI Key |
ISXSJGHXHUZXNF-HLVHILAESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















